molecular formula C8H4ClF3N2 B1408458 2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227502-93-3

2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No. B1408458
M. Wt: 220.58 g/mol
InChI Key: KDCBGGREUFUEEE-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a pyridine derivative and is used in the production of several commercial products .


Synthesis Analysis

The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . It can also be obtained as a minor product when 2,3,5-DCTF is converted .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(trifluoromethyl)pyridine is C6H3ClF3N . The IUPAC name for this compound is 2-chloro-3-(trifluoromethyl)pyridine . The SMILES representation is C1=CC(=C(N=C1)Cl)C(F)(F)F .


Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)pyridine can react at high temperatures with strong acids and alkalis . It is also used as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is insoluble in water and reacts at high temperatures with strong acids and alkalis . It has a melting point of 36.0°C to 40.0°C, a boiling point of 166.0°C to 168.0°C, and a flash point of 82°C . The molecular weight is 181.54 g/mol .

Safety And Hazards

2-Chloro-3-(trifluoromethyl)pyridine is toxic if swallowed and in contact with skin. It causes severe skin burns and eye damage. It can cause damage to organs through prolonged or repeated exposure if inhaled. It is harmful to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-3-(trifluoromethyl)pyridine, have been increasingly used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-6(8(10,11)12)5(1-3-13)2-4-14-7/h2,4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBGGREUFUEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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